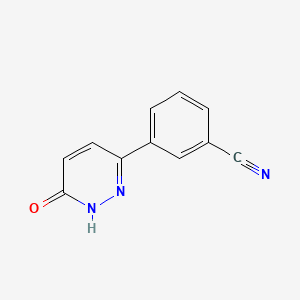

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dihydropyridazin-3-yl benzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a series of potent phosphodiesterase inhibitors, related to the dihydropyridazinone structure, were synthesized through a process highlighting the importance of planar topology and the presence of electronegative centers for activity (Coates et al., 1990). Another study focused on the radiosynthesis of an 18F-labeled compound for imaging purposes, demonstrating the intricate steps involved in introducing radioactive isotopes into the dihydropyridazin-3-yl benzonitrile framework (Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives can be characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystallographic analysis of related compounds reveals coplanar arrangements between benzonitrile and hydrazinyl groups, which are crucial for their biological activity and intermolecular interactions (Çolak et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives enables their participation in various organic reactions, including cyclization, coupling, and substitution reactions. These reactions allow for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. For example, new 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity, showcasing the chemical versatility of the dihydropyridazinone scaffold (Boukharsa et al., 2018).

Applications De Recherche Scientifique

1. Plant Growth Stimulant

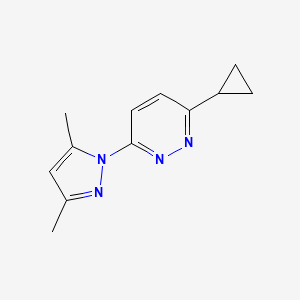

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have shown pronounced plant growth stimulant activity .

- Methods of Application: The compounds were synthesized through heterocyclisation of 3-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]pentane-2,4-dione, 2-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide and 2-{3-[(4,6-substituted-1,3,5-triazin-2-yl)oxy]-6-oxopyridazin-1(6H)-yl}acetohydrazides .

- Results/Outcomes: Preliminary screening showed that the synthesized compounds have pronounced plant growth stimulant activity. The most active compounds are being prepared for deeper studies and further field trials .

2. Inhibition of MMP 13

- Application Summary: A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized to evaluate their inhibition effects on MMP 3, MMP 12 and MMP 13 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes: The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .

3. PDE-III Inhibitor

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have shown to be potent PDE-III inhibitors .

- Methods of Application: The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

- Results/Outcomes: The synthesized compounds showed potent PDE-III inhibitory activity .

4. Treatment of Non-Alcoholic Steatohepatitis

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have been used in the treatment of non-alcoholic steatohepatitis (NASH) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes: The compounds showed potential in the treatment of NASH .

5. Computational Chemistry

- Application Summary: The compound has been used in computational chemistry studies to understand its interaction with solvents .

- Methods of Application: The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound .

- Results/Outcomes: The NBO analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .

6. Tuberculosis Treatment

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have been used in the treatment of tuberculosis (TB) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes: The compounds showed potential in the treatment of TB .

Safety And Hazards

Propriétés

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIYPRKBSENAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)